

Isodrin: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Isodrin*

Cat. No.: *B128732*

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Abstract

Isodrin is a highly toxic organochlorine insecticide and a stereoisomer of aldrin.^{[1][2]} Although its use has been largely discontinued due to its persistence in the environment and severe health impacts, its unique chemical structure and mode of action continue to be of interest to researchers in toxicology and neurobiology. This document provides an in-depth technical guide to the chemical structure, properties, and biological interactions of **isodrin**.

Chemical Structure and Identification

Isodrin, with the CAS Registry Number 465-73-6, is a hexachlorinated polycyclic hydrocarbon.^[3] Its rigid, cage-like structure is characterized by a hexachlorinated norbornene core.^[1] This complex arrangement of atoms results in multiple chiral centers, leading to stereoisomerism.^[1]

Table 1: Chemical Identification of **Isodrin**

Identifier	Value	Source(s)
IUPAC Name	(1R,4S,5R,8S)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene	[1]
CAS Registry Number	465-73-6	[3][4]
Molecular Formula	C ₁₂ H ₈ Cl ₆	[2][3][5]
Molecular Weight	364.91 g/mol	[3][4][5]
Canonical SMILES	<chem>C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl</chem>	[1]
InChI Key	QBYJBZPUGVGKQQ-DIFDVCDBSA-N	[1][5]

Physicochemical Properties

Isodrin is a crystalline solid at room temperature.[1] Its high degree of chlorination and compact structure contribute to its low solubility in water and high affinity for lipids, which are key factors in its environmental persistence and bioaccumulation.

Table 2: Physicochemical Properties of **Isodrin**

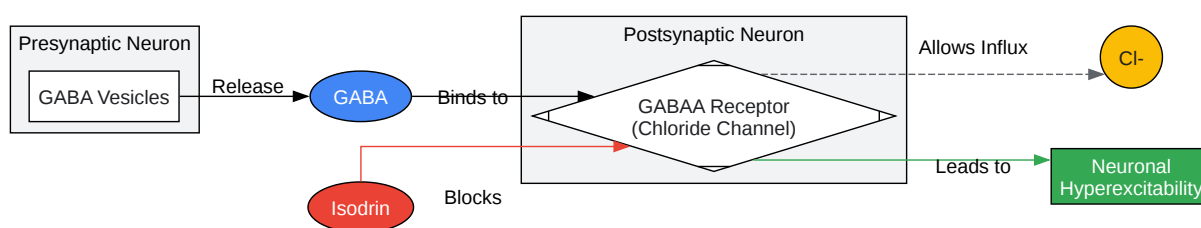
Property	Value	Source(s)
Melting Point	240-242 °C	[1]
Boiling Point	Decomposes before boiling	[1]
Water Solubility	0.014 mg/L at 20 °C	[1]
log P (Octanol-Water Partition Coefficient)	6.75	[1]
Vapor Pressure	5.866 mPa at 20 °C	[1]

Toxicological Profile and Mode of Action

Isodrin is classified as an extremely toxic compound.[3] Its primary mode of action is as a central nervous system stimulant, acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel.[1] By binding to the receptor, **isodrin** blocks the influx of chloride ions into neurons, leading to hyperexcitability and convulsions.

Signaling Pathway of Isodrin's Neurotoxicity

The following diagram illustrates the mechanism by which **isodrin** disrupts GABAergic neurotransmission.



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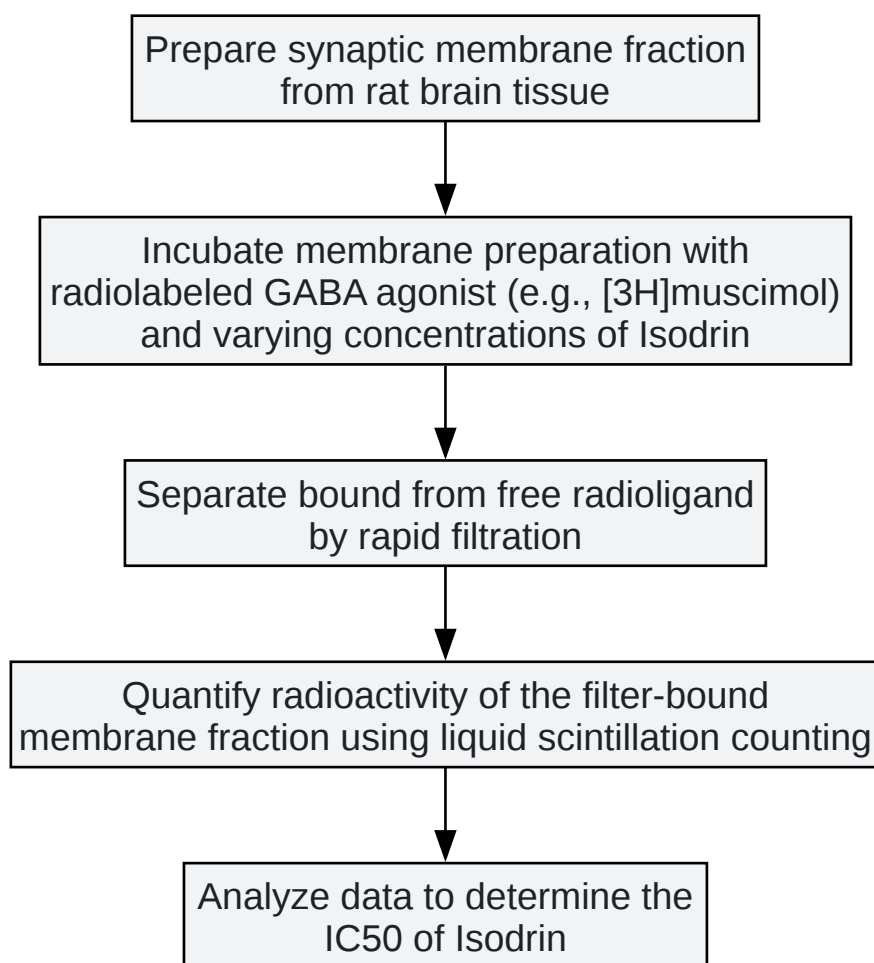
Caption: Mechanism of **Isodrin**'s neurotoxicity via GABAA receptor antagonism.

Experimental Protocols

Detailed experimental protocols for **isodrin** are not readily available in recent literature due to its discontinued use. However, methodologies for studying related cyclodiene insecticides can be adapted.

In Vitro GABA Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of a compound to the GABA receptor, a key experiment to determine its potential for neurotoxicity.



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Caption: Workflow for a competitive GABA receptor binding assay.

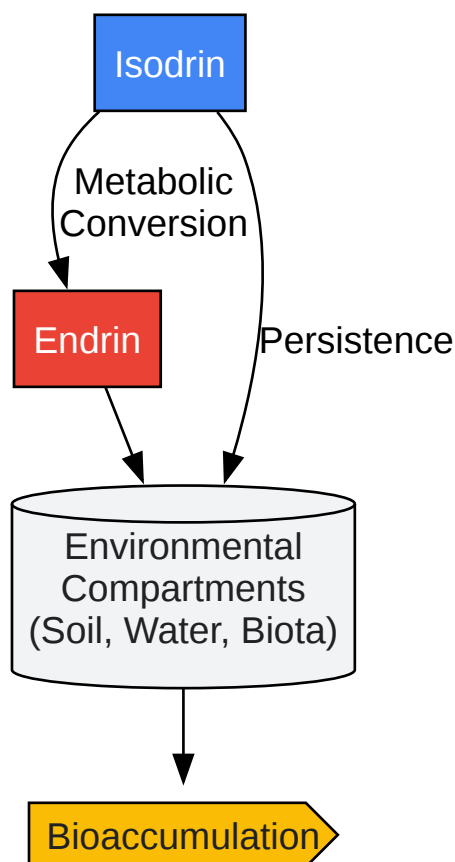
Methodology:

- **Membrane Preparation:** Homogenize rat cerebral cortices in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomal membranes by high-speed centrifugation and wash them repeatedly to remove endogenous GABA.
- **Binding Assay:** Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA agonist (e.g., [3H]muscimol) and a range of concentrations of the test compound (**isodrin**).

- Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC_{50}) by non-linear regression analysis.

Environmental Fate and Metabolism

Isodrin is highly persistent in the environment and can undergo biotransformation to other toxic compounds. One of the major metabolites of **isodrin** is endrin, another potent and persistent organochlorine insecticide.[1]



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Caption: Simplified logical relationship of **Isodrin**'s environmental fate.

Conclusion

Isodrin remains a significant compound of study for understanding the mechanisms of organochlorine toxicity and the long-term environmental behavior of persistent organic pollutants. The information presented in this guide provides a foundational resource for researchers and professionals engaged in toxicology, neuropharmacology, and environmental science. While its practical application as a pesticide is a relic of the past, the scientific insights gained from its study continue to be relevant.

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